tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
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Overview
Description
tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate: is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including antibacterial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities and are used in drug design.
Triazolothiadiazine Derivatives: Known for their pharmacological properties, these compounds share a similar heterocyclic structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C10H15ClN4O2 |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
tert-butyl 3-chloro-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C10H15ClN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)12-13-8(15)11/h4-6H2,1-3H3 |
InChI Key |
KXCNVMDVNIYUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2Cl)C1 |
Origin of Product |
United States |
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